molecular formula C12H7NO2S2 B381885 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid CAS No. 380431-21-0

5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid

Cat. No. B381885
CAS RN: 380431-21-0
M. Wt: 261.3g/mol
InChI Key: GKBJZPGWTJQYCN-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 380431-21-0 . It has a molecular weight of 261.33 . The IUPAC name for this compound is 5-(1,3-benzothiazol-2-yl)-2-thiophenecarboxylic acid .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The InChI code for 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid is 1S/C12H7NO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,14,15) .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical And Chemical Properties Analysis

5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid is a powder with a melting point of 243-244 degrees Celsius .

Scientific Research Applications

Drug Development

The benzothiazole nucleus, which is part of the compound , is a significant scaffold for drug development. It has shown a wide range of biological activities, including anti-microbial, anti-inflammatory, antibacterial, antitumor, anticancer, and antifungal properties .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling has utilized benzothiazole derivatives to establish correlations between physicochemical properties and biological activity, aiding in the prediction and optimization of drug properties .

Imaging Reagents

Benzothiazole derivatives are used as imaging reagents due to their fluorescent properties, which are valuable in various scientific research applications, including medical diagnostics and molecular imaging .

Electroluminescent Devices

The compound’s structure is beneficial in the development of electroluminescent devices. These applications take advantage of its luminescent properties for creating components in electronic displays .

Anti-Tubercular Compounds

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These have shown promising in vitro and in vivo activity against tuberculosis, with some synthesized molecules being compared to standard reference drugs .

Antimicrobial Agents

Benzothiazole derivatives have been synthesized and characterized for their antimicrobial activity. This includes a range of compounds designed specifically to target and inhibit microbial growth .

Safety and Hazards

The compound has been classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBJZPGWTJQYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380431-21-0
Record name 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid
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